![molecular formula C6H4ClN3S B13015475 4-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13015475.png)
4-Chlorothieno[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with a chlorine atom at the 4-position and an amine group at the 2-position. The molecular formula of this compound is C6H4ClN3S, and it has a molecular weight of 185.64 g/mol .
Preparation Methods
The synthesis of 4-Chlorothieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride. Industrial production methods may involve the use of more scalable processes, such as the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Chemical Reactions Analysis
4-Chlorothieno[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the oxidative phosphorylation pathway, leading to a decrease in ATP production and ultimately bacterial cell death.
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
2-Chlorothieno[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the chlorine atom.
Thieno[3,2-d]pyrimidin-4-amine: This compound lacks the chlorine atom but has an amine group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4ClN3S |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H,(H2,8,9,10) |
InChI Key |
XGRBYFOSYUQRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


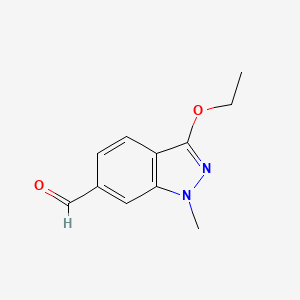

![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)
![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)

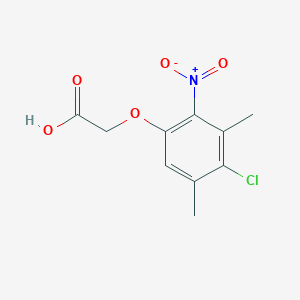
![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)
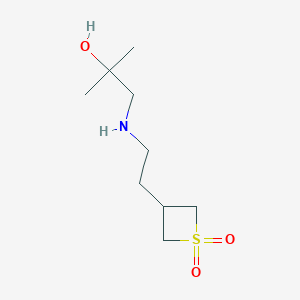
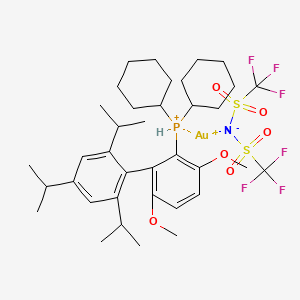
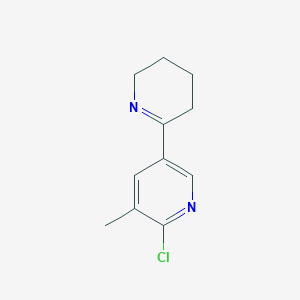
![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)
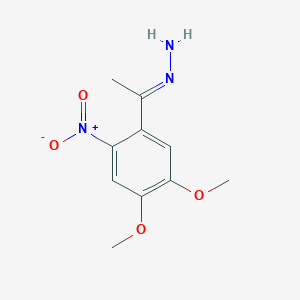
![tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13015464.png)
